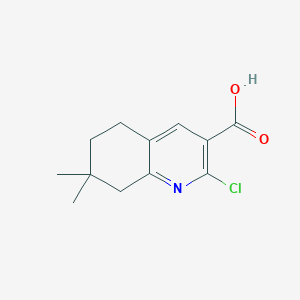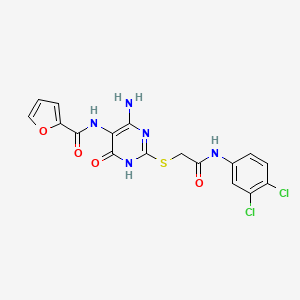![molecular formula C18H23N5O3S B2440124 N-(3-メチル-4-(N-(2-(6-メチル-1H-イミダゾ[1,2-b]ピラゾール-1-イル)エチル)スルファモイル)フェニル)プロピオンアミド CAS No. 2034263-99-3](/img/structure/B2440124.png)
N-(3-メチル-4-(N-(2-(6-メチル-1H-イミダゾ[1,2-b]ピラゾール-1-イル)エチル)スルファモイル)フェニル)プロピオンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a synthetic organic compound of significant interest in the field of medicinal chemistry. This compound is characterized by its unique structural motif that includes an imidazo[1,2-b]pyrazolyl group and a sulfamoylphenyl moiety, making it a candidate for various biological applications.
科学的研究の応用
N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is utilized in several research domains:
Chemistry: Its unique structure makes it a subject of interest for developing novel synthetic methodologies and studying reaction mechanisms.
Biology: The compound's bioactivity, particularly its potential as an enzyme inhibitor or receptor modulator, is explored in cellular and molecular biology studies.
Medicine: Investigations into its pharmacological properties suggest potential therapeutic applications, such as anti-inflammatory or anticancer activity, driven by its interactions with specific biological targets.
Industry: The compound might be used as a precursor or intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
作用機序
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of “N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide” or “N-{3-methyl-4-[(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)sulfamoyl]phenyl}propanamide” is likely to involve interactions with its target proteins or enzymes, leading to changes in their activity. This could involve binding to the active site of an enzyme, altering its conformation, and affecting its ability to catalyze reactions .
Biochemical Pathways
The specific biochemical pathways affected by “N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide” or “N-{3-methyl-4-[(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)sulfamoyl]phenyl}propanamide” would depend on its specific targets. Given the wide range of activities associated with imidazole derivatives, it could potentially affect multiple pathways .
Result of Action
The molecular and cellular effects of “N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide” or “N-{3-methyl-4-[(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)sulfamoyl]phenyl}propanamide” would depend on its specific targets and mode of action. These could range from changes in enzyme activity to alterations in cell signaling pathways .
準備方法
Synthetic routes and reaction conditions: The synthesis of N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide typically involves multi-step procedures. One common approach begins with the preparation of the imidazo[1,2-b]pyrazole core, followed by its functionalization with a sulfamoyl group. The final step includes the coupling of the intermediate with a propionamide derivative under controlled reaction conditions, such as temperature regulation and the use of appropriate catalysts to optimize yield.
Industrial production methods: Industrial synthesis involves scaling up laboratory procedures with adjustments to ensure cost-effectiveness, efficiency, and safety. Continuous flow reactors and automation might be employed to streamline the production process, ensuring consistency and high purity of the final product.
化学反応の分析
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation reactions, typically leading to the formation of sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions might target the sulfamoyl group, potentially converting it to an amine under strong reducing conditions.
Substitution: Nucleophilic substitution reactions are feasible, especially at positions adjacent to the imidazo[1,2-b]pyrazole ring.
Common reagents and conditions used in these reactions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminium hydride (LAH) or hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles or electrophiles, depending on the specific substitution reaction being targeted.
Major products formed from these reactions: Sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction pathway.
類似化合物との比較
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfonamide
3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoic acid
Propionamide derivatives with other heterocyclic groups
特性
IUPAC Name |
N-[3-methyl-4-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-4-17(24)20-15-5-6-16(13(2)11-15)27(25,26)19-7-8-22-9-10-23-18(22)12-14(3)21-23/h5-6,9-12,19H,4,7-8H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPIBMDLUKGTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2440049.png)

![tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2440052.png)




![2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride](/img/new.no-structure.jpg)
![4-[(4-FLUOROPHENYL)METHYL]-1-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE](/img/structure/B2440062.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2440063.png)

